

Application Notes & Protocols for (2-Amino-5-bromo-3-methoxyphenyl)methanol

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Compound of Interest

Compound Name:	(2-Amino-5-bromo-3-methoxyphenyl)methanol
Cat. No.:	B1522314

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Introduction: A Versatile Scaffolding for Modern Synthesis

(2-Amino-5-bromo-3-methoxyphenyl)methanol is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science.^[1] Its unique arrangement of a nucleophilic aniline, a reactive benzylic alcohol, and a versatile aryl bromide on a single phenyl ring presents a powerful platform for the construction of complex molecular architectures. The strategic placement of these groups allows for selective, sequential, or tandem reactions, providing a streamlined approach to diversity-oriented synthesis.

The presence of the bromine atom is particularly noteworthy. Halogenated intermediates, especially bromides, are cornerstones of modern synthetic chemistry, primarily serving as key handles for palladium-catalyzed cross-coupling reactions.^[2] The carbon-bromine bond's reactivity is optimal for oxidative addition to palladium(0) catalysts, often allowing for milder reaction conditions compared to analogous chlorides.^[2] Furthermore, the amino and hydroxyl moieties can form critical hydrogen bonds, a feature often exploited in drug design to enhance binding affinity with biological targets.^[3]

This document serves as a comprehensive guide to the reactivity and synthetic applications of this compound. It provides not just protocols, but also the underlying mechanistic rationale to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties & Handling

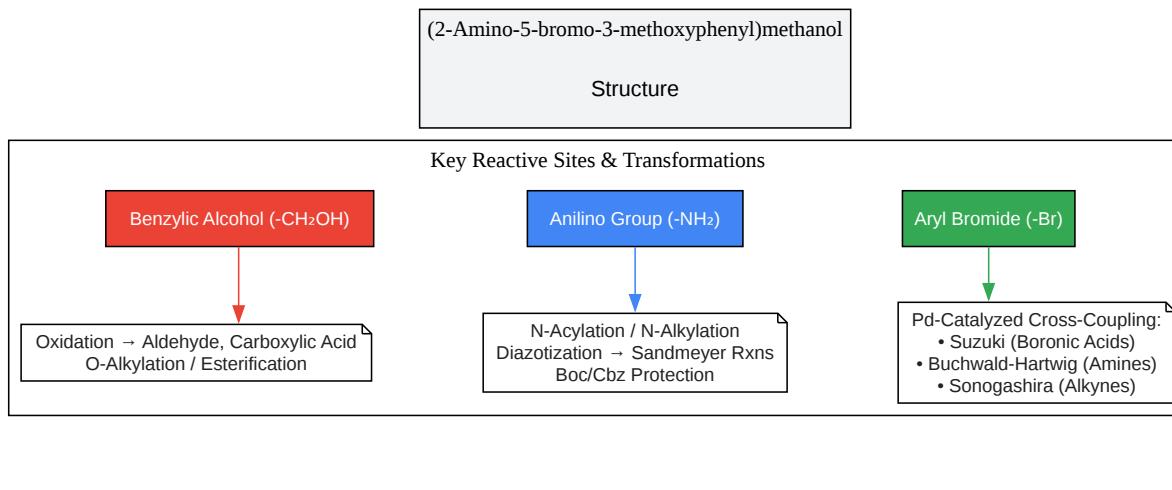
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

Property	Value	Source
CAS Number	953039-12-8	[1]
Molecular Formula	C ₈ H ₁₀ BrNO ₂	Derived from Structure
Molecular Weight	232.07 g/mol	Derived from Formula
Appearance	Typically an off-white to light-yellow solid	General Supplier Data
Solubility	Soluble in Methanol, DMSO, DMF; sparingly soluble in water	General Chemical Principles

Safety & Handling: **(2-Amino-5-bromo-3-methoxyphenyl)methanol** should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Based on analogous structures, it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[\[4\]](#) Store in a cool, dry place away from oxidizing agents.

Core Reactivity: A Trifecta of Functional Groups

The synthetic potential of **(2-Amino-5-bromo-3-methoxyphenyl)methanol** stems from the distinct reactivity of its three primary functional groups. The interplay between these sites allows for a high degree of synthetic control.



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Caption: Key reactive sites of **(2-Amino-5-bromo-3-methoxyphenyl)methanol**.

Reactions at the Benzylic Alcohol

The primary alcohol is susceptible to oxidation. The choice of oxidant is critical as it dictates the final product.

- **Mild Oxidation:** Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will selectively oxidize the alcohol to the corresponding aldehyde, (2-Amino-5-bromo-3-methoxyphenyl)carbaldehyde. This is often the desired pathway as the aldehyde retains a valuable functional handle for subsequent reactions like reductive amination or Wittig olefination. The oxidation to a related ketone structure has been documented for an analogous compound.[5]
- **Strong Oxidation:** Stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the alcohol directly to the carboxylic acid, 2-Amino-5-bromo-3-methoxybenzoic acid. This transformation is useful when an acidic moiety is required for amide coupling or other carboxylate-based chemistries.

Reactions at the Anilino Group

The electron-rich amino group is a potent nucleophile and a directing group for electrophilic aromatic substitution.

- **N-Acylation/Sulfonylation:** The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amides or sulfonamides. This is a common first step to protect the amine, reduce its activating effect on the ring, and introduce new structural elements.
- **N-Alkylation:** While direct alkylation can be challenging due to risks of over-alkylation, reductive amination (reacting the corresponding aldehyde with an amine source) provides a controlled method for introducing alkyl groups.
- **Diazotization:** The primary amine can be converted to a diazonium salt using nitrous acid (generated *in situ* from NaNO_2 and HCl) at low temperatures. This intermediate is highly versatile and can be substituted via Sandmeyer reactions to introduce a wide range of functionalities (e.g., -Cl, -CN, -OH).

Reactions at the Aryl Bromide: The Cross-Coupling Hub

The carbon-bromine bond is the premier site for building molecular complexity through palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in the rate-limiting oxidative addition step than a C-Cl bond, making it the preferred halide for these transformations.^[2]

- **Suzuki-Miyaura Coupling:** This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is one of the most robust and widely used methods for constructing biaryl systems, which are prevalent in pharmaceuticals.
- **Buchwald-Hartwig Amination:** This allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It is an invaluable tool for synthesizing complex aniline derivatives.
- **Sonogashira Coupling:** This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing a direct route to aryl alkynes, which are versatile

intermediates for further transformations or as components in conjugated materials.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 1: Mild Oxidation to (2-Amino-5-bromo-3-methoxyphenyl)carbaldehyde

Principle: Selective oxidation of the primary alcohol to an aldehyde using Dess-Martin periodinane (DMP), a mild and high-yielding oxidant that avoids over-oxidation to the carboxylic acid and is tolerant of the aniline group.

Materials:

- **(2-Amino-5-bromo-3-methoxyphenyl)methanol** (1.0 equiv)
- Dess-Martin periodinane (DMP) (1.2 equiv)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flask, magnetic stirrer, TLC plates (silica gel)

Procedure:

- Dissolve **(2-Amino-5-bromo-3-methoxyphenyl)methanol** in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add Dess-Martin periodinane (1.2 equiv) to the stirred solution in one portion.

- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor Progress: Track the consumption of the starting material by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The product aldehyde should have a higher R_f value than the starting alcohol.
- Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by pouring it into a stirred mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (1:1 ratio, approx. 5 times the volume of the reaction). Stir vigorously for 15 minutes until the layers are clear.
- Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate as the eluent.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Principle: A palladium-catalyzed cross-coupling reaction to form a new C-C bond, replacing the bromine atom with a phenyl group. This demonstrates the core utility of the aryl bromide handle. The choice of a palladium catalyst and ligand is crucial for efficient turnover.^[2]

Materials:

- **(2-Amino-5-bromo-3-methoxyphenyl)methanol** (1.0 equiv)
- Phenylboronic acid (1.5 equiv)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
- Potassium carbonate (K₂CO₃) (3.0 equiv)
- Toluene and Water (4:1 solvent mixture)

- Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet



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Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

- To a round-bottom flask, add **(2-Amino-5-bromo-3-methoxyphenyl)methanol** (1.0 equiv), phenylboronic acid (1.5 equiv), and K_2CO_3 (3.0 equiv).
- Add the toluene/water (4:1) solvent mixture.
- Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Add the $Pd(PPh_3)_4$ catalyst (0.05 equiv) to the flask and equip it with a reflux condenser.
- Heat the reaction mixture to 90-100 °C and stir vigorously under a nitrogen atmosphere.
- Monitor Progress: Follow the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.

- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

(2-Amino-5-bromo-3-methoxyphenyl)methanol is a quintessential example of a modern synthetic building block, offering multiple, orthogonally reactive sites. Its true power lies in the synthetic chemist's ability to selectively address the alcohol, amine, or aryl bromide, enabling the rapid construction of diverse and complex molecules. The protocols and principles outlined in this guide provide a robust foundation for leveraging this versatile reagent in drug discovery and materials science programs.[3]

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